molecular formula C9H7BrClFO B13701449 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B13701449
M. Wt: 265.50 g/mol
InChI Key: FTBJJLLIQIRKAB-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted propanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
  • 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
  • (2-Bromo-5-fluorophenyl)(morpholino)methanone

Comparison: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a chloro-propanone group

Properties

Molecular Formula

C9H7BrClFO

Molecular Weight

265.50 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2

InChI Key

FTBJJLLIQIRKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCl)Br

Origin of Product

United States

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